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molecular formula C11H14O3 B8367508 4-(1-Ethoxyethyl)benzoic acid

4-(1-Ethoxyethyl)benzoic acid

Cat. No. B8367508
M. Wt: 194.23 g/mol
InChI Key: RZNNRNXJQVPFLX-UHFFFAOYSA-N
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Patent
US09409865B2

Procedure details

To the solution of methyl 4-(1-methoxyethyl)benzoate (181 mg, 0.95 mmol) in methanol and water (50 mL/10 mL) was added lithium hydroxide (50 mg, 2.1 mmol), the solution was stirred at room temperature for 12 hours. Then the solution was acidified by hydrogen chloride (1 N/mol) pH to 6, extracted with dichloromethane (50 mL*3), evaporated the solvent to give 4-(1-ethoxyethyl)benzoic acid (166 mg, 97%).
Name
methyl 4-(1-methoxyethyl)benzoate
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1)[CH3:4].[OH-].[Li+].Cl.[CH3:18]O>O>[CH2:1]([O:2][CH:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)[CH3:4])[CH3:18] |f:1.2|

Inputs

Step One
Name
methyl 4-(1-methoxyethyl)benzoate
Quantity
181 mg
Type
reactant
Smiles
COC(C)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
50 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to 6, extracted with dichloromethane (50 mL*3)
CUSTOM
Type
CUSTOM
Details
evaporated the solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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